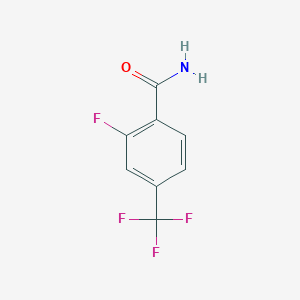

2-Fluoro-4-(trifluoromethyl)benzamide

Beschreibung

Significance in Contemporary Chemical and Biological Research

The significance of 2-Fluoro-4-(trifluoromethyl)benzamide in modern research is largely attributed to the well-documented impact of fluorine and trifluoromethyl substituents in bioactive compounds. The introduction of these moieties into organic molecules can profoundly alter their physical, chemical, and biological properties.

Fluorine, being the most electronegative element, can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. prof-research.com The trifluoromethyl group, with its strong electron-withdrawing and lipophilic nature, can significantly improve a molecule's permeability across biological membranes and its binding affinity to target proteins. prof-research.com

While specific biological activities of this compound itself are not extensively documented in publicly available research, its structural motifs are present in a variety of biologically active compounds. Benzamide (B126) derivatives, in general, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. chemeo.com Therefore, this compound is considered a valuable precursor for the synthesis of novel therapeutic agents and agrochemicals. chemeo.com For instance, related fluoro and trifluoromethyl-substituted salicylanilides have demonstrated potent activity against multidrug-resistant bacteria. nist.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H5F4NO |

| Molecular Weight | 207.13 g/mol |

| CAS Number | 207853-64-3 |

| IUPAC Name | This compound |

Overview of Research Trajectories

The primary research trajectory for this compound is its application as a key intermediate in organic synthesis. Its chemical structure allows for further functionalization at several positions, making it a versatile starting material for creating libraries of novel compounds for biological screening.

Synthetic Utility: The amide group of this compound can undergo various chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or serve as a handle for N-alkylation or N-arylation to generate a diverse range of derivatives. The aromatic ring can also be subject to further substitution reactions, although the existing electron-withdrawing groups make it less reactive towards electrophilic aromatic substitution.

Medicinal Chemistry: In the realm of drug discovery, research efforts are directed towards incorporating the 2-fluoro-4-(trifluoromethyl)phenyl moiety into larger molecular scaffolds. The aim is to leverage the beneficial properties conferred by the fluorine and trifluoromethyl groups to enhance the potency, selectivity, and pharmacokinetic profile of new drug candidates. While direct studies on this compound as a standalone therapeutic agent are scarce, its role as a foundational element in the synthesis of more elaborate, biologically active molecules is a significant area of investigation. Current time information in Singapore.

Agrochemical Research: Similar to its application in medicinal chemistry, this compound is also a valuable building block in the development of new pesticides and herbicides. The trifluoromethyl group is a common feature in many successful agrochemicals, contributing to their efficacy and stability. mdpi.com

The following table outlines some of the research applications of related benzamide derivatives, suggesting potential avenues for the utilization of this compound.

| Research Area | Application of Benzamide Derivatives |

| Antibacterial Agents | Synthesis of novel compounds targeting multidrug-resistant bacteria. nist.gov |

| Antifungal Agents | Development of new fungicides for crop protection. mdpi.com |

| Anticancer Agents | Design of inhibitors for specific enzymes or receptors involved in cancer progression. |

| Herbicides | Creation of effective and environmentally stable weed control agents. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNZIRSNAKWERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345584 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-64-3 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Trifluoromethyl Benzamide

Established Synthetic Routes to 2-Fluoro-4-(trifluoromethyl)benzamide

Traditional synthetic approaches to this compound rely on well-understood, multi-step sequences that prioritize yield and purity through the use of reactive intermediates and defined precursor molecules.

Condensation Reactions for Benzamide (B126) Core Formation

The final and crucial step in forming the this compound structure is the creation of the amide bond. This is typically achieved through a condensation reaction, a process where two molecules join together with the elimination of a small molecule, such as water or a salt.

A prevalent method involves the ammonolysis of a reactive carboxylic acid derivative, most commonly an acyl chloride. In this reaction, 2-Fluoro-4-(trifluoromethyl)benzoyl chloride is treated with an ammonia (B1221849) source, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. mdpi.com This addition is followed by the elimination of hydrogen chloride (HCl), which is typically neutralized by excess ammonia or another base, to yield the stable benzamide product. mdpi.com This method is favored for its high reactivity and generally good yields.

Alternatively, direct amidation of 2-Fluoro-4-(trifluoromethyl)benzoic acid is possible. numberanalytics.com This involves reacting the carboxylic acid directly with ammonia or an amine, often requiring coupling agents to activate the carboxylic acid and facilitate the removal of water, the reaction's byproduct. numberanalytics.com

Strategies for Trifluoromethylation and Fluorination

The introduction of fluorine and trifluoromethyl (-CF3) groups onto the aromatic ring is a key aspect of the synthesis, as these moieties impart unique electronic properties to the final molecule. These functional groups are typically introduced at an early stage, on a precursor molecule, before the formation of the amide.

Strategies for synthesizing related fluorinated compounds often involve selective fluorination or trifluoromethylation of a suitable benzene (B151609) derivative. For instance, a common approach is the fluoridation of a precursor like 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride (B91410) under catalytic conditions to create the trifluoromethyl group. nih.gov Similarly, fluorination can be achieved through various methods, including nucleophilic or electrophilic fluorination of a pre-existing aromatic ring system. The specific positioning of the fluoro and trifluoromethyl groups at the 2- and 4-positions, respectively, is dictated by the choice of starting materials and the directing effects of the substituents present on the ring during these electrophilic or nucleophilic substitution reactions.

Precursor-Based Synthesis from Benzoic Acid Derivatives

The most direct and controlled syntheses of this compound begin with precursors where the fluoro and trifluoromethyl groups are already in place. The synthesis thereby focuses on the transformation of a different functional group into the desired amide.

A highly effective and common precursor is 2-Fluoro-4-(trifluoromethyl)benzoic acid . numberanalytics.com This compound serves as a stable and readily available starting point. The synthesis proceeds by first converting the carboxylic acid into a more reactive intermediate. A standard procedure is the reaction of the benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 2-Fluoro-4-(trifluoromethyl)benzoyl chloride . nih.gov This acyl chloride is a highly reactive electrophile. mdpi.com The final step is the reaction of this acyl chloride with concentrated ammonia, which readily forms this compound. nih.gov

Another potential precursor is 2-Fluoro-4-(trifluoromethyl)benzonitrile . Hydrolysis of the nitrile group (-CN) under acidic or basic conditions can yield the primary amide. This method provides an alternative route, starting from a different functional group on the pre-functionalized aromatic ring. beilstein-journals.org

Table 1: Key Precursors and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C₈H₄F₄O₂ | Primary Precursor |

| 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | 207853-63-2 | C₈H₃ClF₄O | Reactive Intermediate |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | 197734-66-8 | C₈H₃F₄N | Alternative Precursor |

Novel Synthetic Approaches and Methodological Advancements

In line with the broader goals of chemical synthesis, recent research has focused on developing more efficient, safer, and environmentally benign methods for producing benzamides, including this compound.

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles aims to reduce waste, minimize energy consumption, and avoid hazardous substances. acs.orgresearchgate.net For benzamide synthesis, this translates into developing direct catalytic amidations that bypass the need for stoichiometric activating agents like thionyl chloride, which generate significant waste. ucl.ac.uk

One promising green approach is the direct catalytic amidation of carboxylic acids. This method uses a catalyst to facilitate the reaction between the carboxylic acid and an amine, with water as the only byproduct. mdpi.commdpi.com Boric acid and various boronic acids have been explored as effective catalysts for these reactions, often performed with azeotropic removal of water. ucl.ac.uksigmaaldrich.com Furthermore, solvent-free methods, sometimes assisted by microwave irradiation, are being developed to reduce solvent waste and shorten reaction times. mdpi.comnih.gov The use of silica (B1680970) as a catalyst in solvent-free conditions represents another eco-friendly alternative. whiterose.ac.uk Hydrolysis of nitriles in environmentally benign media, such as water extracts of agro-waste ash, also presents a sustainable route to amide synthesis. mdpi.com

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Traditional (Acyl Chloride) | Use of SOCl₂; Stoichiometric reagents | High yield, reliable | Generates HCl and SO₂ waste |

| Direct Catalytic Amidation | Boron-based catalysts; Water is the only byproduct | High atom economy, less waste acs.org | May require high temperatures or water removal |

| Microwave-Assisted | Solvent-free or reduced solvent; Rapid heating | Fast reaction times, energy efficient mdpi.com | Specialized equipment needed |

| Enzymatic Synthesis | Use of enzymes (e.g., lipases) | High selectivity, mild conditions, environmentally friendly numberanalytics.com | Scalability can be limited |

Catalytic Methodologies for Fluorination and Other Transformations

Modern catalysis offers powerful tools for introducing fluorine and trifluoromethyl groups with high precision and efficiency. nih.gov Transition metal-catalyzed reactions have become a cornerstone of modern fluorine chemistry. numberanalytics.combeilstein-journals.org

For fluorination , palladium and copper-catalyzed methods are prominent, using aryl halides or boronic acids as substrates. numberanalytics.com Electrophilic fluorinating agents like Selectfluor®, often used in conjunction with organocatalysts or transition metals, allow for controlled C-H fluorination. mdpi.comrsc.org

For trifluoromethylation , copper-catalyzed reactions are widely used due to the low cost and high efficiency of copper. nih.govbeilstein-journals.org These methods can utilize various trifluoromethyl sources to functionalize aryl halides or perform direct C-H trifluoromethylation. nih.govwechemglobal.com Palladium-catalyzed cross-coupling reactions have also proven effective for introducing the -CF3 group onto aromatic rings. beilstein-journals.org More recently, visible-light photoredox catalysis has emerged as a mild and powerful strategy for both fluorination and trifluoromethylation, allowing for reactions to proceed under gentle conditions. mdpi.com These advanced catalytic systems provide more direct and potentially more sustainable routes to the key fluorinated precursors required for the synthesis of this compound.

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the fluorine atom, the trifluoromethyl group, and the primary benzamide moiety. The aromatic ring is rendered significantly electron-deficient by the potent electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethyl substituents. This electronic characteristic is a primary driver of its reactivity, particularly in nucleophilic substitution reactions. The benzamide group not only contributes to this electron deficiency but also serves as a versatile handle for a variety of chemical transformations, including reduction and as a directing group in metal-catalyzed C-H bond functionalization.

Nucleophilic Substitution Reactions

The structure of this compound is highly conducive to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position and the benzamide group at the meta-position (relative to the fluorine) effectively stabilizes this negative charge, thereby activating the ring system for substitution. nih.govyoutube.com

In SNAr reactions involving aryl halides, the rate-determining step is typically the initial attack by the nucleophile. nih.gov Consequently, the reactivity order of the halogens is often F > Cl > Br > I, as the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov The fluorine atom in this compound is therefore an excellent leaving group in this context.

The regioselectivity of nucleophilic attack on polyfluoroaromatic compounds is well-established. For instance, in reactions with octafluorotoluene, nucleophilic substitution occurs preferentially at the para-position relative to the trifluoromethyl group. nih.gov This is attributed to the superior ability of the CF₃ group to stabilize the intermediate negative charge from the para-position. By analogy, the fluorine atom at the C2 position of this compound is highly activated towards displacement by a wide range of nucleophiles.

Common nucleophiles that can readily displace the fluorine atom include alkoxides, phenoxides, thiolates, and amines. These reactions provide a direct route to a diverse array of substituted 4-(trifluoromethyl)benzamide (B156667) derivatives, which are valuable intermediates in medicinal and materials chemistry.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-Methoxy-4-(trifluoromethyl)benzamide | |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(trifluoromethyl)benzamide | |

| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-4-(trifluoromethyl)benzamide |

Oxidation and Reduction Pathways

The functional groups of this compound offer distinct pathways for oxidation and reduction, although the aromatic trifluoromethyl group is notably stable.

Reduction Pathways: The primary amide group can be completely reduced to a primary amine using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, converting the benzamide into the corresponding benzylamine (B48309) derivative. ncert.nic.inchemistrysteps.com The reaction proceeds by converting the carbonyl oxygen into a good leaving group, which is subsequently eliminated and the resulting iminium species is further reduced. chemistrysteps.com

Amide to Amine Reduction:

Reactant: this compound

Reagent: Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup.

Product: (2-Fluoro-4-(trifluoromethyl)phenyl)methanamine

The trifluoromethyl group is highly resistant to reduction due to the strength of the C-F bonds. However, under specific and often harsh conditions, it can undergo hydrodefluorination. rsc.org Electrochemical methods or the use of highly reducing photoredox catalysts can sometimes achieve partial reduction to a difluoromethyl (CHF₂) group or, in more exhaustive cases, complete reduction to a methyl group. rsc.orgnih.gov These transformations are challenging and often require specialized conditions, as C-F bond strength decreases with successive defluorination, making selective partial reduction difficult to control. nih.gov

Oxidation Pathways: Both the benzamide and trifluoromethyl functionalities are generally robust and resistant to oxidation under standard laboratory conditions. The trifluoromethyl group is one of the most stable organic functional groups towards oxidation. While the amide N-H bonds can be susceptible to oxidation, this typically requires specific reagents and conditions not commonly employed for simple benzamides. The aromatic ring itself is highly electron-deficient, making it resistant to electrophilic attack and oxidative degradation. Therefore, significant oxidation pathways for this compound are not readily accessible.

Coupling Reactions and Advanced Derivative Formation

Modern cross-coupling methodologies provide powerful tools for the advanced derivatization of this compound, leveraging either the C-F bond or C-H bonds for new carbon-carbon and carbon-heteroatom bond formation.

Amide-Directed C-H Functionalization: The amide functional group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.govbohrium.com Catalysts based on palladium(II) or rhodium(III) can coordinate to the amide oxygen, facilitating the selective activation and functionalization of the otherwise inert C-H bond at the ortho-position (C3). nih.govmdpi.com This strategy enables a range of transformations, including arylation, olefination, and alkylation, providing a regioselective method for elaborating the aromatic core. For these reactions to be effective, the primary amide often needs to be converted to a modified amide, such as an N-methoxy amide, which serves as a more effective directing group for catalysts like Pd(II) and Rh(III). nih.govresearchgate.net

| Reaction Type | Catalyst System (Example) | Coupling Partner | Product Type |

| Ortho-Arylation | Pd(OAc)₂ | Aryl Iodide (Ar-I) | 3-Aryl-2-fluoro-4-(trifluoromethyl)benzamide |

| Ortho-Olefination | [RhCp*Cl₂]₂ | Alkene (e.g., Styrene) | 3-Alkenyl-2-fluoro-4-(trifluoromethyl)benzamide |

| Ortho-Alkoxylation | Pd(OAc)₂ / Oxidant | Alcohol (R-OH) | 3-Alkoxy-2-fluoro-4-(trifluoromethyl)benzamide |

Cross-Coupling via C-F Bond Activation: The C-F bond, while strong, can be activated for cross-coupling reactions, particularly when part of an electron-deficient aromatic system. Palladium and Nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for the functionalization of aryl fluorides. nih.gov These reactions couple the aryl fluoride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. The presence of the electron-withdrawing trifluoromethyl group enhances the reactivity of the C-F bond toward oxidative addition to the low-valent metal catalyst, which is often the rate-limiting step. This approach allows for the direct replacement of the fluorine atom with various aryl or vinyl groups.

Suzuki-Miyaura Coupling:

Reactants: this compound + Arylboronic acid (Ar-B(OH)₂)

Catalyst System: Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand, Base

Product: 2-Aryl-4-(trifluoromethyl)benzamide

These advanced coupling methodologies significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures.

Advanced Structural Elucidation and Spectroscopic Investigations of 2 Fluoro 4 Trifluoromethyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Fluoro-4-(trifluoromethyl)benzamide, providing detailed information about its atomic connectivity and electronic environment. While a complete experimental dataset for this specific molecule is not publicly available, its spectral characteristics can be accurately predicted based on established principles and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (-CONH₂) protons. The aromatic region would feature three signals corresponding to H-3, H-5, and H-6.

H-6: This proton is ortho to the fluorine atom and meta to the trifluoromethyl and benzamide (B126) groups. It is expected to appear as a triplet due to coupling with both H-5 and the adjacent fluorine atom (³JHH and ³JHF).

H-5: This proton is meta to the fluorine and ortho to the trifluoromethyl group. It would likely appear as a doublet of doublets, split by H-6 (³JHH) and H-3 (⁴JHH).

H-3: This proton is ortho to the benzamide group and meta to the fluorine atom. It is expected to be a doublet, split by H-5 (⁴JHH).

-NH₂ Protons: The two amide protons are diastereotopic in a chiral environment and can appear as two separate broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In solution, hindered rotation around the C(O)–NH₂ single bond can make these protons non-equivalent. nih.gov

The electron-withdrawing nature of the fluorine and trifluoromethyl groups would generally shift the aromatic protons downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-6 | ~7.8 - 8.0 | t | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |

| H-5 | ~7.6 - 7.8 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 |

| H-3 | ~7.5 - 7.7 | d | ⁴JHH ≈ 2-3 |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the seven aromatic carbons and the carbonyl carbon. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which provides valuable structural information.

C-1 (C-CONH₂): This carbon's signal will be split into a doublet due to coupling with the fluorine at C-2 (²JCF).

C-2 (C-F): This signal will be a large doublet due to the direct one-bond coupling to fluorine (¹JCF), typically in the range of 240-260 Hz.

C-3: This signal will appear as a doublet due to coupling with the fluorine at C-2 (³JCF).

C-4 (C-CF₃): The signal for this carbon will be split into a quartet by the three fluorine atoms of the trifluoromethyl group (²JCF).

C-5: This carbon signal will be a doublet due to coupling with the fluorine at C-2 (⁴JCF) and may show further fine splitting from the CF₃ group.

C-6: The signal for C-6 will appear as a doublet due to coupling with the fluorine at C-2 (³JCF).

Carbonyl Carbon (C=O): The chemical shift for the carbonyl carbon typically appears in the range of 165-170 ppm.

Trifluoromethyl Carbon (-CF₃): This carbon will exhibit a prominent quartet due to the large one-bond coupling to the three fluorine atoms (¹JCF), typically around 270-280 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C=O | 165 - 170 | s | - |

| C-1 | ~130 - 135 | d | ²J ≈ 20-30 |

| C-2 | ~160 - 165 | d | ¹J ≈ 240-260 |

| C-3 | ~115 - 120 | d | ³J ≈ 3-5 |

| C-4 | ~130 - 135 | q | ²J ≈ 30-40 |

| C-5 | ~125 - 130 | d | ⁴J ≈ 1-3 |

| C-6 | ~118 - 123 | d | ³J ≈ 8-10 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. acs.org The spectrum for this compound would be particularly informative, showing two distinct signals.

Aromatic Fluorine (C-F): A signal corresponding to the single fluorine atom on the aromatic ring is expected. For fluoroaromatic compounds, this typically appears in the range of -100 to -170 ppm. researchgate.net

Trifluoromethyl Group (-CF₃): A second signal, corresponding to the three equivalent fluorine atoms of the CF₃ group, would be observed. These signals for aromatic CF₃ groups typically appear between -60 and -80 ppm. researchgate.net

The wide chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. acs.org Furthermore, through-space or through-bond coupling between the aromatic fluorine and the trifluoromethyl group might be observed, providing additional structural confirmation. The chemical shifts are highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for studying intermolecular interactions and binding events in larger systems. nih.gov

X-ray Crystallography and Single Crystal Diffraction Studies

While a specific crystal structure for this compound has not been reported, extensive studies on related fluorinated and trifluoromethylated benzamides provide a clear picture of its expected solid-state characteristics. nih.govresearchgate.netdcu.ie

Single crystal X-ray diffraction would reveal the precise three-dimensional arrangement of atoms in the molecule. Key conformational features include the planarity of the molecule and the orientation of the amide and trifluoromethyl groups.

Amide Group Orientation: The amide group (-CONH₂) is generally planar. However, there is typically a torsional twist between the plane of the amide group and the plane of the aromatic ring. In related structures, this dihedral angle can vary, influenced by steric hindrance and the formation of intermolecular hydrogen bonds. dcu.ie For example, in the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted significantly with respect to each other. dcu.ieresearchgate.net

Trifluoromethyl Group Conformation: The CF₃ group is expected to exhibit rotational freedom. In some crystalline solids, trifluoromethyl groups are associated with rotational disorder. researchgate.netmdpi.com The preferred conformation is one that minimizes steric clashes with adjacent groups, particularly the ortho-fluorine atom.

The crystal packing is dictated by a network of intermolecular interactions, with the fluorine atoms and the amide group playing crucial roles.

N-H···O Hydrogen Bonding: The most significant interaction governing the crystal packing of benzamides is the hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule. researchgate.netresearchgate.net This interaction typically leads to the formation of robust supramolecular synthons, such as centrosymmetric dimers or one-dimensional chains (tapes). nih.govnih.gov

Halogen-Halogen Interactions: Interactions between fluorine atoms (F···F contacts) may also be present, influencing the crystal packing. nih.gov The nature of these interactions is complex, involving a delicate balance of electrostatic and dispersion forces. researchgate.netmdpi.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, which can be either parallel-displaced or T-shaped (edge-to-face). The electronic nature of the ring, modified by the electron-withdrawing F and CF₃ groups, influences the geometry of these interactions. Fluorination can significantly alter stacking behavior compared to non-fluorinated analogues. rsc.org

The interplay of these varied interactions results in a complex and well-defined three-dimensional crystal lattice. researchgate.netmdpi.com

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Geometry |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | O=C (amide) | D···A distance: 2.8-3.1 Å |

| Hydrogen Bond | C-H (aromatic) | F-C | D···A distance: 3.0-3.5 Å |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-centroid distance: 3.5-4.0 Å |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. The analysis is typically divided into the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹), the latter of which provides a unique pattern for the molecule as a whole. msu.edu

Key vibrational frequencies observed in the gas-phase IR spectrum of this compound are detailed below. nist.gov The spectrum is marked by the distinct absorptions of the primary amide group. The N-H stretching vibrations typically appear as two sharp bands in the region of 3500-3300 cm⁻¹, characteristic of the symmetric and asymmetric stretching of the -NH₂ group.

The strong absorption corresponding to the C=O stretching vibration (Amide I band) is one of the most prominent features in the spectrum, typically found between 1700 and 1650 cm⁻¹. The N-H bending vibration (Amide II band) is also significant and usually appears around 1640-1590 cm⁻¹. Furthermore, the spectrum displays strong, complex bands in the 1350-1100 cm⁻¹ range, which are characteristic of the C-F stretching vibrations from both the aromatic fluorine and the trifluoromethyl (-CF₃) group. Aromatic C-H and C=C stretching vibrations also contribute to the spectrum in their expected regions.

Table 1: Characteristic Infrared Absorption Bands for this compound Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3520, ~3410 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) |

| ~1700 | C=O Stretch (Amide I) | Carbonyl |

| ~1610 | N-H Bend (Amide II) / C=C Stretch | Amide / Aromatic Ring |

| ~1410 | C=C Aromatic Stretch | Aromatic Ring |

| ~1330 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1170, ~1130 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | C-F Stretch | Aryl-F |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) provides critical information regarding the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺•) is observed at an m/z corresponding to its molecular weight of approximately 207.13 g/mol . nist.gov

The fragmentation pattern is highly informative for structural elucidation. A primary fragmentation pathway for amides involves the cleavage of the bond adjacent to the carbonyl group. libretexts.org A significant fragment in the spectrum of this compound is observed at m/z 191. This peak corresponds to the loss of an amino radical (•NH₂), resulting in the formation of the stable 2-fluoro-4-(trifluoromethyl)benzoyl cation.

Further fragmentation of this benzoyl cation can occur via the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for acylium ions. This subsequent fragmentation leads to the formation of a fluoro-substituted trifluoromethylphenyl cation at m/z 163. This ion represents another major peak in the spectrum, highlighting the stability of the fluorinated aromatic ring system.

Table 2: Major Fragment Ions in the Mass Spectrum of this compound Data compiled from the NIST Mass Spectrometry Data Center. nist.gov

| m/z Ratio | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |

| 207 | [C₈H₅F₄NO]⁺• | C₈H₅F₄NO | (Molecular Ion) |

| 191 | [C₈H₄F₄O]⁺ | C₈H₄F₄O | •NH₂ |

| 163 | [C₇H₄F₄]⁺ | C₇H₄F₄ | CO (from m/z 191) |

| 144 | [C₇H₄F₃]⁺ | C₇H₄F₃ | F (from m/z 163) |

Computational Chemistry and Theoretical Modeling of 2 Fluoro 4 Trifluoromethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity, independent of its environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For benzamide (B126) derivatives, DFT calculations, often using functionals like B3LYP, provide insights into geometric parameters (bond lengths and angles), vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

Studies on related compounds, such as 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, have utilized DFT to correlate theoretical findings with experimental data from X-ray diffraction, confirming molecular structures and exploring electronic states. eurjchem.com For instance, the introduction of fluorine is known to alter the electronic distribution within the benzene (B151609) ring, which can be quantified by DFT. Calculations on chlorinated phenyl benzamides showed that halogenation significantly affects the electronic band gap, a key indicator of chemical reactivity. researchgate.net The band gap for a benzamide derivative was found to decrease upon fluorination, suggesting an increase in reactivity. researchgate.net

Table 1: Representative Theoretical Data for Benzamide Derivatives from DFT Studies

This table presents illustrative data from related compounds to show typical outputs of DFT calculations, as specific data for 2-Fluoro-4-(trifluoromethyl)benzamide is not available.

| Parameter | Molecule Studied | Method/Basis Set | Calculated Value | Reference |

| Band Gap | Phenyl Benzamide | DFT | 4.47 eV | researchgate.net |

| Band Gap | Fluorinated Phenyl Benzamide | DFT | 3.34 eV | researchgate.net |

| N-H···O Hydrogen Bond | 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT | Present | eurjchem.com |

| O-H···O Hydrogen Bond | 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide | DFT | Present | eurjchem.com |

Disclaimer: Data presented is for analogous compounds to illustrate the application of the methodology.

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. Conformational analysis involves identifying the most stable arrangements of atoms and the energy barriers between them, collectively known as the potential energy landscape. rsc.org

Fluorine substitution is known to have a profound impact on molecular conformation. semanticscholar.org Studies on 2-substituted fluoro- and trifluoromethyl-benzaldehydes demonstrate that the planarity of the molecule and the preference for cis or trans conformers are heavily influenced by the nature of the substituent. rsc.org For example, 2-fluoro compounds were found to be planar with the trans conformer being more stable. rsc.org In fluorinated piperidines, computational and experimental analyses show that fluorine atoms can strongly favor an axial orientation due to a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net This control over conformation is crucial, as it can pre-organize a ligand into a shape that is optimal for binding to a biological target. The energy landscape for fluorinated compounds can be significantly different from their non-fluorinated counterparts, sometimes leading to a more ordered and predictable crystalline structure. acs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), allowing for the prediction of binding affinity and the nature of the interactions.

Molecular docking is widely used to screen virtual libraries of compounds against protein targets to identify potential drug candidates. mdpi.comf1000research.com The process generates a "docking score," an estimation of the binding free energy, which helps rank compounds by their predicted affinity. nih.gov

In studies of various benzamide derivatives, docking has been successfully used to predict their binding to targets involved in antibacterial action, such as FtsZ. researchgate.net The docking scores and predicted interactions help explain why certain derivatives are more potent than others. For example, fluorinated benzamides have been investigated as potential inhibitors for various enzymes, with docking studies revealing how these molecules fit into the active site and which residues they interact with. nih.gov The presence of the fluorine and trifluoromethyl groups on this compound would be expected to significantly influence its binding affinity through specific hydrophobic and electrostatic interactions.

Table 2: Example of Molecular Docking Scores for Benzamide Derivatives Against a Protein Target

This table contains representative data for illustrative purposes, showing how docking scores are used to evaluate potential inhibitors.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Benzamide Derivative 1 | SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145 | nih.gov |

| Benzamide Derivative 2 | Human ACE2 | -8.2 | GLU375, SER420 | nih.gov |

| Imiquimod | Smad2 | -7.88 | Not Specified | nih.gov |

Disclaimer: Data presented is for analogous compounds to illustrate the application of the methodology.

Beyond predicting affinity, computational studies help elucidate the specific non-covalent interactions responsible for molecular recognition between a ligand and its host protein. youtube.com These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

For fluorinated compounds like this compound, the fluorine atoms play a crucial role. While organic fluorine is a poor hydrogen bond acceptor, the carbon-fluorine (C-F) bond is highly polarized. This polarity allows fluorine to participate in favorable multipolar interactions, particularly with the electron-rich carbonyl groups of the protein backbone (a C-F···C=O interaction). Such interactions have been shown to significantly enhance binding affinity. Similarly, the trifluoromethyl group can engage in strong interactions with protein targets, contributing to tighter binding. Studies on fluoro-substituted benzamides have highlighted the presence of strong fluorine-hydrogen short contacts and hydrogen bonds that stabilize the bound complex. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of a docked pose and understanding how the complex behaves in a more realistic, solvated environment. nih.govresearchgate.net

MD simulations can validate the interactions predicted by docking and reveal how the ligand and protein adapt to each other. nih.gov For instance, simulations can confirm whether key hydrogen bonds are maintained over time and assess the root mean square deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. nih.gov Accelerated MD (aMD) techniques have been developed to observe slow processes like ligand binding and unbinding on computationally accessible timescales, providing deeper insights into the thermodynamics and kinetics of the interaction. dovepress.com Studies on various benzamide inhibitors have used MD simulations to confirm the stability of the ligand-protein complex, supporting the predictions from docking and strengthening the rationale for their mechanism of action. researchgate.netnih.govresearchgate.net

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. For this compound, computational models provide key insights into its pharmacokinetic and toxicological profile. These predictions are derived from its physicochemical properties and comparison to vast databases of known compounds.

Several key physicochemical descriptors for this compound have been computationally predicted. These values are instrumental in forecasting the compound's behavior in a biological system. For instance, the octanol/water partition coefficient (LogP) is a measure of lipophilicity, which influences absorption and distribution. The topological polar surface area (TPSA) is related to a molecule's ability to permeate cell membranes.

Based on its structure, this compound is predicted to have good oral bioavailability. An analysis using the criteria established by Lipinski's Rule of Five, a widely used guideline for drug-likeness, suggests favorable absorption characteristics. The molecule has a molecular weight of 207.12 g/mol , 1 hydrogen bond donor (from the amide group), and 5 hydrogen bond acceptors (1 oxygen and 4 fluorine atoms), with a predicted LogP value well within the acceptable range for drug candidates. nist.gov

The "Bioavailability Radar" plot from SwissADME, a computational tool, indicates that the molecule is predicted to have favorable characteristics in terms of lipophilicity, size, polarity, solubility, flexibility, and saturation, placing it within the optimal range for oral bioavailability. nih.gov Furthermore, computational models like the BOILED-Egg plot predict a high probability of passive absorption through the gastrointestinal tract. nih.gov

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 207.12 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Octanol/Water) | 1.90 - 2.25 | Optimal lipophilicity; Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | Indicates good cell membrane permeability |

| Water Solubility | Predicted to be soluble | Favorable for absorption and distribution |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

Supramolecular Interactions Modeling

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. Theoretical modeling is essential to understand the directionality, strength, and interplay of these forces, which dictate the crystal packing and ultimately influence the material's physical properties.

Halogen Bonding Analysis

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.org In this compound, there are four fluorine atoms, each a potential participant in halogen bonding.

Computational modeling suggests that the fluorine atom at the 2-position and those in the trifluoromethyl group at the 4-position can act as halogen bond donors or acceptors. The electron-withdrawing nature of the benzamide ring and the adjacent trifluoromethyl group can create a positive σ-hole on the fluorine atoms, allowing them to interact with Lewis bases. youtube.com Conversely, the lone pairs of these fluorine atoms can act as nucleophilic regions, accepting halogen bonds from other donors. While fluorine is the least polarizable halogen, making its σ-hole less pronounced than that of iodine or bromine, these interactions can still play a significant role in the crystal packing, especially in the absence of stronger hydrogen bond donors. wikipedia.orgrsc.org Theoretical studies on similar fluorinated aromatic compounds show that F···F and F···O/N interactions are plausible and contribute to the stability of the crystal lattice. rsc.org

C-H···F Hydrogen Bonding Investigations

Weak hydrogen bonds involving organically bound fluorine as an acceptor (C-H···F) are now recognized as significant structure-directing interactions. researchgate.net In this compound, both intramolecular and intermolecular C-H···F interactions are computationally predicted to be present.

Intramolecular Interactions: An interaction may occur between the C-H bond at the 3-position of the aromatic ring and the ortho-fluorine atom at the 2-position. This type of five-membered ring interaction can influence the planarity and conformation of the molecule.

π-π Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is a key participant in non-covalent interactions, particularly π-π stacking. The presence of strong electron-withdrawing groups (both the fluorine and trifluoromethyl substituents) renders the π-system electron-deficient.

This electron deficiency dictates the nature of the π-π stacking. In a crystal of pure this compound, the interactions between rings will likely adopt an offset or parallel-displaced geometry. stackexchange.comacs.org This arrangement minimizes the electrostatic repulsion between the electron-poor π-systems while still allowing for favorable dispersion and quadrupole-quadrupole interactions. rsc.org Face-to-face stacking is generally unfavorable for identical electron-deficient rings but can become favorable when interacting with an electron-rich aromatic system. nih.gov

Beyond π-π stacking, other interactions are crucial for the supramolecular assembly:

Amide···Amide Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups form robust intermolecular N-H···O hydrogen bonds, leading to common supramolecular synthons like dimers or catemers (chains), which are characteristic of benzamide crystal structures. nih.govacs.org

C-H···O Interactions: The aromatic C-H bonds can also act as weak hydrogen bond donors to the amide oxygen atom, further crosslinking the primary hydrogen-bonded motifs. rsc.org

The interplay of these varied interactions—strong N-H···O hydrogen bonds, weaker C-H···F and C-H···O bonds, and diffuse π-π stacking—creates a complex and stable three-dimensional architecture. rsc.orgrsc.org

Medicinal Chemistry and Biological Activity of 2 Fluoro 4 Trifluoromethyl Benzamide and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Influence of Fluoro and Trifluoromethyl Substituents on Activity

The presence of both a fluoro and a trifluoromethyl group on the benzamide (B126) ring is a key determinant of the biological activity of this class of compounds. The trifluoromethyl group (–CF₃) is a strong electron-withdrawing group and is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. ontosight.aisci-hub.st This increased lipophilicity often leads to improved absorption and distribution within biological systems. sci-hub.st Furthermore, the –CF₃ group can increase metabolic stability by blocking sites susceptible to oxidative metabolism, a common strategy in drug design to prolong a compound's half-life. The high dissociation energy of the C-F bond makes it resistant to metabolic transformation. nih.gov

Fluorine atoms, when introduced into a molecule, can also significantly modulate its properties. The introduction of a fluorine atom at position-6 of quinolones, for instance, has been shown to increase antibacterial activity, particularly against Gram-positive bacteria. acgpubs.org Studies on various heterocyclic compounds have reinforced that the presence of fluorine atoms as substituents often increases antimicrobial activity. acgpubs.org In some derivative classes, such as fluorinated benzimidazoles, fluoro-substituted compounds demonstrate superior antibacterial and antifungal properties compared to their non-fluorinated parent compounds. acgpubs.org The synergistic effect of these substituents on the 2-fluoro-4-(trifluoromethyl)benzamide scaffold is a critical area of investigation for enhancing therapeutic potential.

Impact of Benzamide Core Modifications

Modifications to the central benzamide core structure can lead to significant changes in biological activity. One such modification involves the synthesis of salicylanilides, which are essentially 2-hydroxybenzamides. A study focused on fluoro and trifluoromethyl-substituted salicylanilides demonstrated that the addition of a hydroxyl group at the 2-position of the benzoic acid moiety was crucial for their activity against multidrug-resistant Staphylococcus aureus (MDR S. aureus). nih.gov This modification creates a new scaffold with different hydrogen bonding capabilities and conformational properties, directly impacting its interaction with bacterial targets.

Further modifications can involve replacing the benzamide core with bioisosteric replacements, such as other heterocyclic rings, to explore different chemical spaces while retaining key binding interactions. For example, research on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, has shown that modifications to this core, such as adding a methyl group at position 5, can enhance antimicrobial activity. acgpubs.org These studies highlight that even subtle changes to the core structure can have a profound impact on potency and selectivity.

Exploration of Peripheral Substituent Effects on Biological Profiles

The exploration of substituents on peripheral parts of the molecule, particularly on the aniline (B41778) ring of benzanilide-type derivatives, is a key strategy for optimizing biological activity. In a series of fluoro and trifluoromethyl-substituted salicylanilides, the nature and position of halogens on the aniline ring were systematically varied to probe their effect on anti-staphylococcal potency. nih.gov

The research revealed that specific substitution patterns were highly favorable for activity. For instance, the presence of a bromo group at the 4'-position and a trifluoromethyl group at the 3'-position of the aniline ring resulted in a compound with exceptionally high potency against multiple strains of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.gov This highlights the importance of electronic and steric effects of peripheral substituents in optimizing the interaction with the biological target.

Similarly, in a different series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, various substitutions on the aniline moiety were explored. nih.gov Chloro and bromo derivatives showed improved activity, while a combination of bromo and trifluoromethyl substitutions yielded one of the most potent compounds in the series against several S. aureus strains. nih.gov Conversely, the addition of a bulky morpholine (B109124) group eliminated activity, and a carboxylic acid substituent also proved detrimental. nih.gov These findings underscore the sensitive dependence of biological activity on the nature of peripheral substituents.

| Compound | Substituent on Salicylic Acid Ring | Substituents on Aniline Ring | MIC (μg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|---|

| Salicylanilide | 2-OH | None | 2 |

| Compound A | 2-OH, 5-Cl | 4'-Br | 1 |

| Compound B | 2-OH, 5-Cl | 3'-CF₃ | 0.5 |

| Compound C | 2-OH, 5-Cl | 4'-Br, 3'-CF₃ | 0.25 |

| Compound D | 2-OH, 5-Cl | 4'-Cl, 3'-CF₃ | 0.25 |

Investigational Therapeutic Applications

Derivatives of this compound are being investigated for a range of therapeutic applications, with a significant focus on their potential as antimicrobial agents to combat the growing threat of drug-resistant pathogens.

Antimicrobial Activity

The unique electronic properties conferred by the fluorine and trifluoromethyl groups make benzamide derivatives promising candidates for the development of new antimicrobial agents. Research has focused on synthesizing and evaluating novel analogs for their potency and spectrum of activity against clinically relevant bacteria.

Several studies have demonstrated the potent antibacterial activity of derivatives incorporating the trifluoromethyl-substituted benzamide motif. A series of novel fluoro and trifluoromethyl-substituted salicylanilides were shown to specifically inhibit S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 64 µg/mL. nih.gov One of the most potent compounds, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, displayed excellent activity against a panel of nine MRSA and three VRSA strains, with MIC values between 0.031–0.062 µg/mL. nih.gov This potency was significantly better than the control drugs, methicillin (B1676495) and vancomycin. nih.gov

In another study, N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and tested against a panel of Gram-positive bacteria. nih.gov The most active compounds demonstrated potent activity against various strains of S. aureus (including MRSA) and Enterococcus faecium, with MIC values as low as 0.78 µg/mL. nih.gov The spectrum of activity was primarily focused on Gram-positive bacteria. For example, one lead compound inhibited the growth of staphylococcal strains with MICs of 1.56–3.12 µg/mL and Bacillus subtilis with an MIC as low as 1.56 µg/mL. nih.gov

These findings indicate that derivatives based on the this compound scaffold can be optimized to yield compounds with potent and specific antibacterial activity, particularly against challenging drug-resistant Gram-positive pathogens like MRSA and VRSA.

| Compound Class | Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Substituted Salicylanilides | 5-chloro-N-(4'-bromo-3'- trifluoromethylphenyl)-2-hydroxybenzamide | S. aureus (MRSA, Strain 1) | 0.062 | nih.gov |

| S. aureus (MRSA, Strain 2) | 0.031 | nih.gov | ||

| S. aureus (VRSA, Strain 1) | 0.062 | nih.gov | ||

| S. aureus (VRSA, Strain 2) | 0.031 | nih.gov | ||

| N-(trifluoromethyl)phenyl Pyrazoles | Derivative with 3',5'-dichloro substitution | S. aureus (MRSA) | 0.78 - 1.56 | nih.gov |

| B. subtilis | 0.78 | nih.gov | ||

| Derivative with 4'-bromo, 3'-CF₃ substitution | S. aureus (MRSA) | 0.78 | nih.gov | |

| E. faecium | 0.78 | nih.gov |

Antifungal Efficacy

Derivatives of fluorinated benzamides have demonstrated notable antifungal properties. The presence of fluorine or chlorine on the benzene (B151609) ring has been shown to significantly enhance antifungal activity. nih.gov In a study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, compounds with these halogen substitutions showed improved efficacy against a range of phytopathogenic fungi. nih.gov

Conversely, the introduction of a trifluoromethyl (CF3) group at the 4-position was found to decrease the antifungal activity to varying degrees in this particular series of compounds. nih.gov However, in other molecular contexts, such as chalcones, trifluoromethyl and trifluoromethoxy substitutions have been key to potent antibacterial and antifungal properties. nih.gov One study found that chalcone (B49325) derivatives bearing trifluoromethyl and trifluoromethoxy groups were effective against Candida albicans and Aspergillus niger. nih.gov

A specific derivative, compound 6h from a series of benzamides containing a triazole moiety, exhibited excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL. nih.gov Another compound, 6k, showed a broad spectrum of antifungal activity, with EC50 values ranging from 0.98 to 6.71 µg/mL against various fungi. nih.gov

| Compound | Target Fungi | EC50 (µg/mL) |

|---|---|---|

| Compound 6h | Alternaria alternata | 1.77 |

| Compound 6k | Various phytopathogenic fungi | 0.98 - 6.71 |

| Myclobutanil (Control) | Alternaria alternata | 6.23 |

Anti-biofilm Properties

Biofilms, structured communities of microorganisms encased in a self-produced extracellular matrix, are notoriously resistant to conventional antimicrobial agents. nih.gov Derivatives containing the trifluoromethyl-substituted phenyl motif have shown promise in combating these resilient bacterial structures.

One notable example is 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, which demonstrated a superior ability to reduce pre-formed S. aureus biofilms compared to the standard antibiotic vancomycin. nih.gov The extracellular matrix of biofilms often acts as a barrier, preventing the entry of antibiotics. nih.gov Compounds that can effectively penetrate this matrix or disrupt its integrity are of significant therapeutic interest. The anti-biofilm activity of these derivatives suggests their potential in addressing chronic and persistent infections associated with biofilm formation.

Anticancer and Anti-proliferative Effects

The this compound scaffold is a key feature in the design of potent anticancer and anti-proliferative agents. Various derivatives incorporating fluorinated benzimidazole and benzamide moieties have demonstrated significant activity against a range of cancer cell lines. researchgate.netacgpubs.orgacgpubs.org

For instance, a series of fluoro-substituted benzimidazole derivatives showed significant antiproliferative activity against all tested cancer cell lines and were found to be less toxic to normal human cells compared to the standard drug methotrexate. researchgate.netacgpubs.org This indicates a degree of selective toxicity towards cancer cells, a desirable trait in chemotherapy. acgpubs.org In one study, N-(benzimidazol-2-yl)-2-substituted benzamide analogs were synthesized and evaluated for their antiproliferative activities against MCF7 breast cancer cells, with most compounds in the series demonstrating significant activity. acgpubs.org

Another study on 4-trifluoromethoxy proguanil (B194036) derivatives found that compounds with n-pentyl to n-octyl groups had significantly better anti-cancer abilities than the parent compound, proguanil. nih.gov The most active of these derivatives activate the AMPK pathway, leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, a key signaling cascade in cancer cell growth and proliferation. nih.gov

| Compound Series | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Fluoro-substituted benzimidazole derivatives | A549, A498, HeLa, A375, HepG2 | Significant antiproliferative activity, with IC50 values as low as 0.177 µM for some derivatives. |

| N-(benzimidazol-2-yl)-2-substituted benzamide analogs | MCF7 (Breast Cancer) | Significant antiproliferative activity. |

| 4-Trifluoromethoxy proguanil derivatives (5C-8C) | Bladder and Ovarian Cancer Cell Lines | Significantly better anti-cancer abilities than proguanil. |

Anti-parasitic Activity

A prominent derivative in the realm of nematicides is Fluopyram (B1672901), chemically known as N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide. plantsciencejournal.com This compound belongs to the pyridinyl-ethyl-benzamide class and has demonstrated broad-spectrum nematicidal activity. plantsciencejournal.comlakotalakes.com

Fluopyram's mechanism of action involves the inhibition of the mitochondrial complex II (succinate dehydrogenase) in the aerobic respiratory chain of nematodes. lakotalakes.com This inhibition leads to a rapid and severe depletion of cellular energy in the form of ATP, ultimately causing paralysis and death of the nematodes. lakotalakes.com It has shown efficacy against various plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.) and Rotylenchulus reniformis. plantsciencejournal.comlakotalakes.com

Derivatives containing fluoro and trifluoromethyl groups have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In a study of 2,2,2-trifluoroethoxychalcones and 2-fluoroethoxychalcones, several compounds exhibited moderate to good antiplasmodial activity, with IC50 values ranging from 3.5 to 20 µg/mL. nih.gov

Interestingly, the study revealed that chalcones with a monofluoroethoxy group were generally more effective at inhibiting parasite growth than their trifluoroethoxy counterparts. nih.gov Another area of research has focused on 2-amidobenzimidazole derivatives, which have also shown promising antiplasmodial activity. nih.gov One such derivative, a picolinamide, demonstrated an IC50 of 0.98 µM against the HB3 strain of P. falciparum. nih.gov

| Compound Series | Plasmodium falciparum Strain | IC50 Range |

|---|---|---|

| 2-Fluoroethoxychalcones | 3D7 | 3.5 - 20 µg/mL |

| 2-Amidobenzimidazole derivative (picolinamide 1) | HB3 | 0.98 µM |

Modulation of G Protein-Coupled Receptors (GPCRs) as Agonists

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are crucial drug targets. nih.gov Small molecules can act as allosteric modulators of GPCRs, binding to a site distinct from the endogenous ligand binding site to enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to the endogenous agonist. nih.govnih.gov

While specific studies detailing derivatives of this compound as GPCR agonists are not prevalent in the reviewed literature, the general principles of small molecule GPCR modulation are well-established. monash.edu The structural features of the this compound scaffold, with its potential for various substitutions and modifications, make it a plausible candidate for the design of novel GPCR modulators. The development of such compounds could offer therapeutic advantages, including greater subtype selectivity and a more favorable safety profile compared to traditional orthosteric ligands. monash.edu

Voltage-Gated Ion Channel Modulation (e.g., Potassium Channel Blockade)

Derivatives of this compound are part of a broader class of benzamide compounds investigated for their modulatory effects on voltage-gated ion channels, particularly potassium channels. nih.gov The voltage-gated potassium channel Kv1.3, which is found in human T-lymphocytes, has been a significant target of interest. nih.gov Blockade of the Kv1.3 channel leads to T-cell depolarization, which in turn inhibits T-cell activation and can attenuate immune responses. This makes Kv1.3 inhibitors promising therapeutic candidates for autoimmune and chronic inflammatory diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis. srce.hrsrce.hr

Structure-activity relationship (SAR) studies on various benzamide series have revealed key structural features that influence their potency as Kv1.3 inhibitors. For instance, a high-throughput screening campaign identified the benzamide derivative PAC as a Kv1.3 inhibitor with a half-maximal inhibitory concentration (IC50) of 200 nM. srce.hrnih.gov Further optimization of this scaffold has been a focus of medicinal chemistry efforts.

Recent research has explored the chemical space of benzamide-based Kv1.3 inhibitors by modifying different parts of the molecule, including the benzamide moiety and a central cyclohexane (B81311) or tetrahydropyran (B127337) scaffold. srce.hrsrce.hrfarmaceut.org These studies have shown that stereochemistry plays a crucial role in inhibitory activity. For example, in a series of hydroxy derivatives, cis-isomers demonstrated stronger activity than their trans counterparts. srce.hrsrce.hrscientifiq.ai Conversely, in a series of carbamate (B1207046) derivatives, trans-isomers were generally more potent, with some compounds achieving IC50 values in the low nanomolar range. srce.hrsrce.hrscientifiq.ai These findings provide valuable insights for the rational design of new, more potent, and selective Kv1.3 inhibitors. srce.hrscientifiq.ai

Table 1: Inhibitory Potency of Selected Benzamide Derivatives against Kv1.3 Channel

| Compound | Description | IC50 (nmol/L) | Reference |

|---|---|---|---|

| PAC | Benzamide derivative from HTS | 200 | srce.hrnih.gov |

| Compound B | 3-thiophene-based inhibitor | 470 | srce.hr |

| trans-18 | Carbamate series derivative | 122 | srce.hrsrce.hrscientifiq.ai |

| trans-16 | Carbamate series derivative | 166 | srce.hrsrce.hrscientifiq.ai |

| cis-14i | Hydroxy series derivative | 326 | srce.hr |

| cis-14d | Hydroxy series derivative | 346 | srce.hr |

| cis-14c | Hydroxy series derivative | 505 | srce.hr |

Enzyme Inhibition Studies (e.g., Succinate (B1194679) Dehydrogenase, Kinases)

The benzamide scaffold, including fluorinated variants, is a versatile pharmacophore that has been incorporated into inhibitors targeting a wide range of enzymes.

Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase (also known as complex II of the mitochondrial respiratory chain) is a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. nih.govmdpi.com Inhibition of SDH disrupts cellular energy metabolism, a mechanism exploited by a major class of fungicides known as SDHIs. nih.gov The benzamide moiety is a common structural feature in many SDHI fungicides. mdpi.com These inhibitors act by binding to the ubiquinone binding site (Qp-site) of the SDH enzyme complex, thereby blocking its catalytic function. nih.govmdpi.com Research into novel pyrazole-carboxamide and pyrazol‐5‐yl‐benzamide derivatives continues to explore new chemical space for potent SDH inhibitors with improved fungicidal spectrums. researchgate.netresearchgate.net

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling and represent a major class of drug targets, particularly in oncology. Benzamide derivatives have been successfully developed as kinase inhibitors. For example, systematic SAR studies led to the identification of benzamide derivatives as potent tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov In other studies, optimization of benzamide analogues was pursued to develop inhibitors for Activin Receptor-Like Kinases (ALK1 and ALK2), which are serine/threonine protein kinases involved in BMP signaling. researchgate.net The incorporation of a trifluoromethyl group is a common strategy in the design of kinase inhibitors to enhance properties like metabolic stability and cell permeability. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Benzamide Derivatives

| Compound Series | Target Kinase(s) | Reported Potency (IC50) | Reference |

|---|---|---|---|

| Benzamide Derivatives | Tubulin Polymerization | Potent antiproliferative activities | nih.gov |

| Benzamide-type Derivatives | Cereblon (CRBN) Binders | Demonstrated utility as potent degraders of BRD4 and HDAC6 | researchgate.net |

| Benzamide Analogues | Dipeptidyl peptidase-IV (DPP-4) | 1.6 nM (Compound 17g) | nih.gov |

Mechanisms of Biological Action

Molecular Target Identification and Validation

Identifying the specific molecular target of a bioactive compound is a cornerstone of drug discovery and development. For the benzamide class of compounds, a variety of methods have been employed to identify and validate their biological targets.

A prominent example is the identification of the target for antifungal benzamides. nih.gov Using a combination of chemogenomic profiling in Saccharomyces cerevisiae and biochemical assays with purified proteins, Sec14p was identified as the sole essential target. nih.gov Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in yeast. This identification was further validated through a functional variomics screen, which pinpointed resistance-conferring amino acid residues within the lipid-binding pocket of Sec14p. The ultimate confirmation came from the determination of the X-ray co-crystal structure of a benzamide compound bound within this cavity, which rationalized both the resistance data and the observed SAR. nih.gov

In other contexts, target identification relies on large-scale screening. For instance, the Smoothened (Smo) receptor was identified as the target for a series of benzamide derivatives that inhibit the Hedgehog (Hh) signaling pathway. nih.govnih.gov The correlation between the compounds' Hh inhibitory activity and their potency in a competitive fluorescence displacement assay for the Smo receptor confirmed that the observed cellular effect was driven by direct Smo inhibition. nih.gov Similarly, high-throughput screening campaigns have successfully identified benzamide derivatives that act on targets like the Kv1.3 potassium channel and glucokinase. srce.hrnih.govnih.gov

Pathway Perturbation Analysis (e.g., Oxidative Stress, Tricarboxylic Acid Cycle Disruption)

The biological activity of a compound is often the result of its ability to perturb specific cellular pathways. Inhibitors of key metabolic enzymes, such as the benzamide-containing SDHIs, can cause significant disruption to central metabolic networks.

Inhibition of enzymes in the tricarboxylic acid (TCA) cycle, such as succinate dehydrogenase (SDH) and fumarate (B1241708) hydratase (FH), elicits profound metabolic reprogramming beyond simply impairing ATP production. nih.gov Studies involving acute inhibition of these enzymes have revealed a convergent rewiring of cellular metabolism. This disruption leads to a state that mimics amino acid deprivation, triggering the integrated stress response (ISR) and activating the transcription factor ATF4. This response aims to counteract the resulting redox and amino acid stress. nih.gov Specifically, blockage of the TCA cycle impairs the de novo synthesis of nonessential amino acids like proline and aspartate, which are derived from TCA cycle intermediates. nih.gov This highlights a critical interplay between the TCA cycle, redox homeostasis, and amino acid metabolism that can be perturbed by enzyme inhibitors.

Ligand-Receptor Binding Kinetics and Thermodynamics

Understanding the forces that drive the binding of a ligand to its biological target is crucial for rational drug design. Both the kinetics (the rates of association and dissociation) and the thermodynamics (the energetic changes upon binding) of this interaction provide critical insights that go beyond simple affinity measurements like IC50 or Ki. ibmc.msk.ruresearchgate.net

Thermodynamic analysis, often performed using techniques like Isothermal Titration Calorimetry (ITC), dissects the binding affinity (Gibbs free energy, ΔG) into its enthalpic (ΔH) and entropic (TΔS) components. nih.gov Studies on the binding of p-substituted benzamidine (B55565) derivatives to the serine protease trypsin revealed that at 25°C, the binding was favored by both enthalpy and entropy. nih.gov The process was characterized by a negative change in heat capacity, leading to enthalpy-entropy compensation. This means the primary thermodynamic driving force for the association could shift from being entropy-driven to enthalpy-driven as the temperature increases. nih.gov Such behavior is common when hydrophobic forces play a significant role in the binding interaction. nih.gov Enthalpically driven binding, which arises from specific, favorable interactions like hydrogen bonds, is often considered a hallmark of high-quality lead compounds. nih.gov

Binding kinetics, which describes how quickly a drug binds to its target (association rate, k-on) and how long the complex remains intact (dissociation rate, k-off), is also a key determinant of a drug's efficacy in vivo. ibmc.msk.ruresearchgate.netnih.gov A long residence time (the reciprocal of k-off) at the target can lead to a more durable pharmacological effect. nih.gov

Drug Discovery and Lead Optimization Strategies

The development of a bioactive molecule, such as a derivative of this compound, into a viable drug candidate involves a meticulous process of discovery and optimization. This process begins with the identification of a "hit" or "lead" compound, which is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). chemrxiv.org

A variety of strategies are employed in this endeavor. Structure-Activity Relationship (SAR) studies are fundamental, where systematic modifications are made to the lead compound to understand which chemical features are essential for its biological activity. nih.govnih.gov For instance, exploring the SAR of benzamide fragments by introducing different amide and halogen substituents on the benzene ring led to the identification of a highly potent DPP-4 inhibitor with an IC50 of 1.6 nM. nih.gov

Modern drug design heavily relies on computational methods and structure-based design. nih.gov If the 3D structure of the target is known, techniques like molecular docking can predict how a designed compound will bind, guiding the synthesis of more effective molecules. nih.govnih.gov The trifluoromethyl group, present in the parent compound, is a key functional group used in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. nih.govhovione.com Its electron-withdrawing nature can significantly influence the pKa and conformation of a molecule. hovione.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a molecule with a chemically different scaffold while retaining similar biological activity. niper.gov.in This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, and discovering novel chemical classes of active compounds. niper.gov.in For derivatives of this compound, scaffold hopping can be envisioned to modify the central benzamide core to explore new chemical space.